

# Application Notes and Protocols for SU-8 in Microfluidic Device Fabrication

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#### Introduction

SU-8, an epoxy-based negative photoresist, is a foundational material in the fabrication of microfluidic devices. Its excellent mechanical properties, thermal and chemical stability, and optical transparency in the near-UV and visible light spectrum make it an ideal choice for creating high-aspect-ratio microstructures.[1][2] Developed by IBM, SU-8 has become integral to microfabrication, particularly for producing master molds for soft lithography with Polydimethylsiloxane (PDMS), as well as for fabricating the structural components of microfluidic chips themselves.[2][3][4]

These application notes provide a comprehensive guide to the use of SU-8 in microfluidic device fabrication, including its material properties, detailed fabrication protocols, and troubleshooting common issues.

# **Key Properties of SU-8 for Microfluidics**

SU-8 possesses a unique combination of properties that make it highly suitable for microfluidic applications:

• High Aspect Ratio: SU-8 allows for the creation of very tall structures with vertical sidewalls, enabling the fabrication of deep microchannels and complex three-dimensional features.



Microstructures with aspect ratios of up to 20 and thicknesses of up to 2mm can be achieved.

- Chemical and Thermal Stability: Once cross-linked, SU-8 is highly resistant to a wide range of acids, bases, and solvents, which is crucial for many microfluidic applications involving various chemical and biological reagents.[1][5] It also exhibits high thermal stability, with a glass transition temperature of over 200°C when fully cured.[5]
- Optical Transparency: Its transparency to visible and near-UV light allows for real-time optical monitoring of experiments within the microfluidic device, which is essential for many biological and chemical assays.[1]
- Biocompatibility: SU-8 has demonstrated good biocompatibility, enabling its use in applications involving cell culture and other biological experiments.
- Versatility in Fabrication: SU-8 is sensitive to ultraviolet, x-ray, and electron beam lithography, allowing for a wide range of feature sizes from the nanometer to the millimeter scale.[6]

#### **SU-8 Fabrication Workflow**

The fabrication of SU-8 microstructures is a multi-step process based on photolithography. The general workflow involves substrate preparation, SU-8 coating, pre-baking, exposure to UV light through a photomask, a post-exposure bake, development, and an optional hard bake.



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Fig. 1: Standard workflow for SU-8 photolithography.

## **Experimental Protocols**



The following protocols provide a detailed, step-by-step guide for fabricating SU-8 microstructures. Processing parameters can be adjusted based on the specific SU-8 formulation and desired feature dimensions.

## **Substrate Preparation**

Proper substrate cleaning and preparation are critical for ensuring good adhesion of the SU-8 layer and preventing delamination.[7]

- Materials: Silicon or glass wafer, Acetone, Isopropyl alcohol (IPA), Nitrogen gas source, Hot plate or oven.
- Protocol:
  - If the wafer is new, it is still recommended to clean it. For a thorough cleaning in a cleanroom environment, a piranha solution (H<sub>2</sub>SO<sub>4</sub> + H<sub>2</sub>O<sub>2</sub>) can be used. Outside of a cleanroom, solvent cleaning is effective.[8]
  - Clean the substrate by sonicating in acetone for 5 minutes to remove organic residues.
  - Rinse the substrate thoroughly with IPA.[9]
  - Dry the substrate with a gentle stream of nitrogen gas.[9]
  - Perform a dehydration bake on a hot plate or in an oven at 120-200°C for at least 15-45 minutes to remove any residual moisture from the surface.[8]

### **SU-8 Spin Coating**

This step determines the thickness of the SU-8 layer. The final thickness is dependent on the viscosity of the SU-8 formulation and the spin speed.

- Materials: Prepared substrate, Appropriate SU-8 formulation, Spin coater.
- Protocol:
  - Center the prepared substrate on the spin coater chuck.



- Dispense an appropriate amount of SU-8 onto the center of the substrate (approximately 1 ml per inch of wafer diameter).[9]
- Spread cycle: Ramp up to 500 rpm at an acceleration of 100 rpm/s and hold for 5-10 seconds to evenly spread the photoresist.[9]
- Spin cycle: Ramp up to the desired final spin speed (e.g., 2000-3000 rpm) at an acceleration of 300 rpm/s and hold for 30-60 seconds.[9]

#### Soft Bake

The soft bake removes the solvent from the SU-8 layer, solidifying it before UV exposure. A two-step bake is recommended to minimize stress in the film.

- · Materials: Hot plate.
- Protocol:
  - Place the coated substrate on a leveled hot plate.
  - Pre-bake at 65°C. The duration depends on the SU-8 thickness (see Table 1).
  - Ramp the temperature to 95°C and perform the soft bake. The duration is also thicknessdependent (see Table 1).[9]
  - After the bake, allow the substrate to cool slowly to room temperature on the hot plate to prevent thermal shock and cracking.[10]

### **UV** Exposure

In this step, the desired pattern is transferred from a photomask to the SU-8 layer. The UV light initiates a cross-linking reaction in the exposed areas.

- Materials: Coated substrate, Photomask, UV light source (e.g., mask aligner).
- Protocol:
  - Place the photomask in close contact with the SU-8 coated substrate.



- Expose the substrate to a UV light source with a wavelength of 365 nm.
- The exposure dose is critical and depends on the SU-8 thickness (see Table 1).

### Post-Exposure Bake (PEB)

The PEB completes the cross-linking reaction initiated during the UV exposure. This step is crucial for the polymerization of the SU-8.

- Materials: Hot plate.
- Protocol:
  - Place the exposed substrate on a leveled hot plate.
  - Perform a two-step bake, first at 65°C and then at 95°C. The baking times are dependent on the SU-8 thickness (see Table 1).[8][9]
  - Allow the substrate to cool down slowly to room temperature.[9] The patterned features
    may become visible during this step.[11]

## **Development**

The unexposed SU-8 is dissolved away in a developer solution, revealing the final microstructures.

- Materials: SU-8 developer (e.g., PGMEA), Beaker or petri dish, Isopropyl alcohol (IPA).
- Protocol:
  - Immerse the substrate in a bath of SU-8 developer.
  - Gently agitate the developer to facilitate the removal of unexposed SU-8. The development time depends on the film thickness (see Table 1).
  - After development, rinse the substrate with IPA to remove the developer. The appearance
    of a white residue during the IPA rinse indicates incomplete development.[11]
  - Dry the substrate with a gentle stream of nitrogen gas.



## **Hard Bake (Optional)**

A final hard bake can be performed to further cross-link the SU-8, enhancing its mechanical and chemical stability.

- Materials: Hot plate or oven.
- · Protocol:
  - Bake the substrate at a temperature between 140°C and 200°C for 20-30 minutes.[10]

## **Quantitative Data for SU-8 Processing**

The following table provides a summary of typical processing parameters for various SU-8 formulations to achieve different layer thicknesses. These are starting points and may require optimization for specific applications and equipment.

SU-8 Formulati on	Desired Thicknes s (µm)	Spin Speed (rpm)	Soft Bake Time (65°C / 95°C) (min)	Exposure Dose (mJ/cm²)	Post- Exposure Bake Time (65°C / 95°C) (min)	Developm ent Time (min)
SU-8 2	~3	2000	1/3	120-150	1/1	~1
SU-8 3050	~50	3000	5 / 15	200-250	5 / 12	~5-7
SU-8 2100	~100	3000	7 / 30	250-300	7 / 15	~10-15
SU-8 3050 (2 layers)	~130	2300	5 / 15 (each layer)	300-400	10 / 20	~15-20

Note: This data is compiled from various sources and should be used as a guideline.[9][11]

## **Troubleshooting Common SU-8 Fabrication Issues**



Issue Potential Cause(s)		Recommended Solution(s)		
Cracking of SU-8 layer	- Rapid temperature changes during baking Thermal mismatch between SU-8 and the substrate.	<ul> <li>- Use slow heating and cooling ramps for all baking steps.[10]</li> <li>- Ensure the substrate is at room temperature before processing.</li> </ul>		
Poor Adhesion/Delamination	<ul><li>Improper substrate cleaning.</li><li>Moisture on the substrate surface.</li></ul>	<ul><li>Implement a thorough substrate cleaning protocol.[7]</li><li>Perform a dehydration bake before spin coating.[8]</li></ul>		
Incomplete Development	<ul><li>Insufficient development time.</li><li>Depleted developer solution.</li></ul>	- Increase development time Use fresh developer solution Observe for white residue during IPA rinse, which indicates incomplete development.[11]		
"T-topping" of Structures	- Overexposure, especially with broadband UV sources.	- Optimize exposure dose Use a filter to remove shorter UV wavelengths (<350 nm).[5]		
Non-uniform layer thickness	- Uneven spreading of photoresist Non-leveled hot plate.	- Use a spread cycle during spin coating Ensure the hot plate is perfectly level.[9]		

# **Advanced Applications and Surface Modification**

Beyond its use as a mold for PDMS, SU-8 can be directly integrated into microfluidic devices. For instance, multiple layers of SU-8 can be patterned to create complex, multi-level microfluidic systems.[12]

The native surface of SU-8 is hydrophobic.[1] For applications requiring hydrophilic surfaces, such as capillary-driven flow, the SU-8 surface can be modified. Oxygen plasma treatment is a common method to render the SU-8 surface hydrophilic by introducing CO and COO functional groups.[1] This treatment increases the surface energy and can lead to water contact angles of less than five degrees.[1]



#### Conclusion

SU-8 is a versatile and robust material that is indispensable for the fabrication of microfluidic devices. Its unique properties allow for the creation of a wide array of microstructures, from simple channels to complex, multi-layered systems. By following the detailed protocols and understanding the key processing parameters outlined in these application notes, researchers can successfully leverage the capabilities of SU-8 for their specific research and development needs in the field of microfluidics.

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